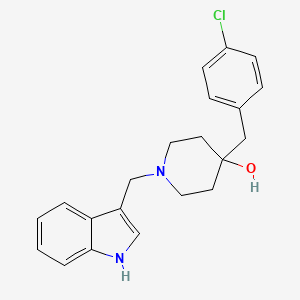
1-((1H-indol-3-yl)methyl)-4-(4-chlorobenzyl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1H-indol-3-yl)methyl)-4-(4-chlorobenzyl)piperidin-4-ol is a complex organic compound that features a unique combination of indole, piperidine, and chlorobenzyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1H-indol-3-yl)methyl)-4-(4-chlorobenzyl)piperidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Derivative: Starting with an indole derivative, the compound undergoes a Friedel-Crafts alkylation to introduce the chlorobenzyl group.
Piperidine Ring Formation: The intermediate product is then subjected to a nucleophilic substitution reaction with piperidine, forming the piperidine ring.
Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxyl group at the piperidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-((1H-indol-3-yl)methyl)-4-(4-chlorobenzyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the indole ring.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehydroxylated or modified indole derivatives.
Substitution: Formation of substituted chlorobenzyl derivatives.
Aplicaciones Científicas De Investigación
1-((1H-indol-3-yl)methyl)-4-(4-chlorobenzyl)piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-((1H-indol-3-yl)methyl)-4-(4-chlorobenzyl)piperidin-4-ol involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, while the piperidine ring can modulate the compound’s binding affinity. The chlorobenzyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
Comparación Con Compuestos Similares
1-((1H-indol-3-yl)methyl)-4-benzylpiperidin-4-ol: Lacks the chlorobenzyl group, resulting in different biological activities.
1-((1H-indol-3-yl)methyl)-4-(4-fluorobenzyl)piperidin-4-ol: Contains a fluorobenzyl group instead of a chlorobenzyl group, which can affect its reactivity and interactions.
Uniqueness: 1-((1H-indol-3-yl)methyl)-4-(4-chlorobenzyl)piperidin-4-ol is unique due to the presence of the chlorobenzyl group, which can significantly influence its chemical and biological properties. This makes it a valuable compound for various research applications.
Propiedades
Número CAS |
925217-94-3 |
|---|---|
Fórmula molecular |
C21H23ClN2O |
Peso molecular |
354.9 g/mol |
Nombre IUPAC |
4-[(4-chlorophenyl)methyl]-1-(1H-indol-3-ylmethyl)piperidin-4-ol |
InChI |
InChI=1S/C21H23ClN2O/c22-18-7-5-16(6-8-18)13-21(25)9-11-24(12-10-21)15-17-14-23-20-4-2-1-3-19(17)20/h1-8,14,23,25H,9-13,15H2 |
Clave InChI |
SJDLUAQSQRBWLX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1(CC2=CC=C(C=C2)Cl)O)CC3=CNC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


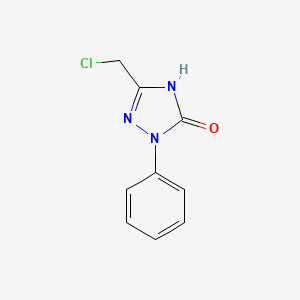
![N-Butyl-N,N-dimethyldecan-1-aminium benzo[d][1,2,3]thiadiazole-7-carboxylate](/img/structure/B12916366.png)
![4-((2-chlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7-thiol](/img/structure/B12916373.png)
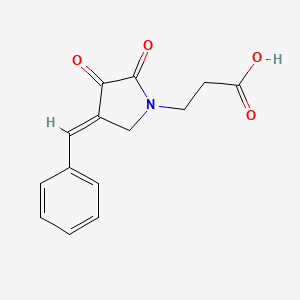
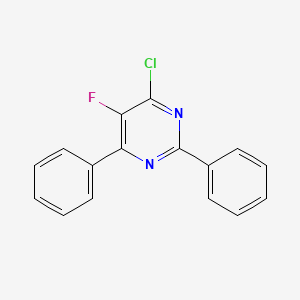

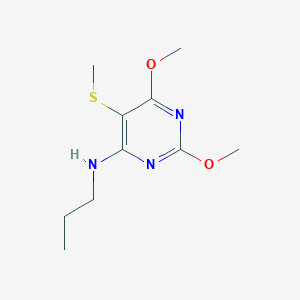
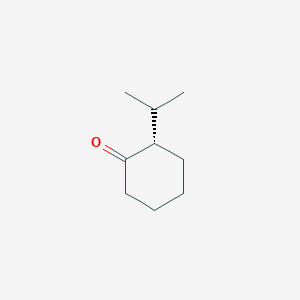

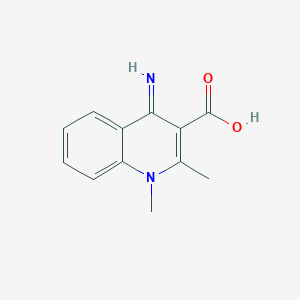
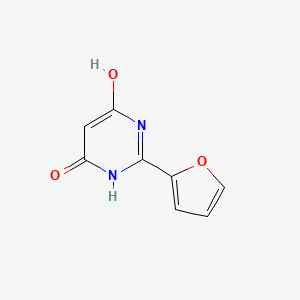
![5-(4-Chlorophenyl)-6,6-dimethyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12916417.png)
![2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione](/img/structure/B12916428.png)

